[4-(3-CHLOROPHENYL)PIPERAZINO](5-CHLORO-2-THIENYL)METHANONE
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Overview
Description
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a compound with significant interest in the field of chemical research. It is known for its unique structure, which combines a piperazine ring with chlorophenyl and chlorothienyl groups. This compound has a molecular formula of C14H14Cl2N4O and a molecular weight of 325.19 .
Preparation Methods
The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It is known to act on GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system . This interaction can lead to the modulation of neuronal activity, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . Compared to these compounds, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its chlorophenyl and chlorothienyl groups contribute to its enhanced stability and potential biological activity.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-11-2-1-3-12(10-11)18-6-8-19(9-7-18)15(20)13-4-5-14(17)21-13/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVKINJGGKARLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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